
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative with a methyl group at the 6-position and a pinacol boronate group at the 2-position of the indole ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of the boronate moiety .
Biological Activity
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its unique structural properties and potential biological activities. This article reviews available literature regarding its biological activity, including antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C_{14}H_{21}BNO_3
- Molecular Weight : 257.14 g/mol
- CAS Number : 610768-32-6
- Purity : >98% (GC)
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
Antimicrobial Activity
Recent studies have indicated that compounds containing boron can exhibit significant antimicrobial properties. The presence of the dioxaborolane moiety in this compound suggests potential effectiveness against resistant bacterial strains. For instance:
- Study Findings : A study demonstrated that benzoxaborole derivatives showed activity against Gram-positive bacteria due to their ability to disrupt cell wall synthesis .
Interaction with Biological Targets
The compound's structure allows for interaction with various biological targets:
- Protein Inhibition : Research has shown that similar compounds can inhibit protein-protein interactions critical for cell cycle regulation. For example, inhibitors targeting Aurora A kinase have demonstrated efficacy in preclinical models .
Case Studies
Several case studies highlight the application of this compound in drug development:
- Antimicrobial Resistance : A study focused on the use of boron-containing compounds to combat antimicrobial-resistant bacteria. The results indicated that modifications to the dioxaborolane structure could enhance antibacterial activity .
- Cancer Research : Investigations into the inhibition of protein interactions involved in cancer progression have shown promising results with similar indole derivatives .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in biological systems.
Case Studies
- Anticancer Activity : Research has indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro by interfering with cellular signaling pathways .
- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .
Organic Synthesis
6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole serves as a versatile building block in organic synthesis.
Applications in Synthesis
- Cross-Coupling Reactions : The compound can be utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
- Functionalization of Aromatic Compounds : Its ability to participate in various functionalization reactions allows for the modification of aromatic systems, making it valuable for synthesizing pharmaceuticals and agrochemicals .
Material Science
The unique properties of this compound also extend to material science.
Polymer Chemistry
- Boron-Doped Polymers : Research indicates that incorporating boron compounds like this compound into polymer matrices can improve thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of indole precursors. For example, catalytic Friedel-Crafts reactions using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a starting material have been employed, with purification via Biotage flash chromatography (hexane/ethyl acetate gradients) . Alternatively, commercially available boronate esters are often used in multi-step syntheses involving palladium catalysts and aryl halides .
Q. What purification methods are effective for isolating this boronate-containing indole derivative?
Common methods include:
- Recrystallization from DMF/acetic acid mixtures, as described for structurally similar indole-boronate esters .
- Flash chromatography using silica gel and gradients of hexane/ethyl acetate (e.g., 97:3 to 75:25) to resolve polar byproducts .
- Vacuum sublimation for high-purity requirements, particularly when characterizing crystallographic properties .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Resolves indole proton environments and confirms boronate integration (e.g., δ ~1.3 ppm for tetramethyl dioxaborolane protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₁BNO₂: 282.1660) .
- X-ray crystallography : SHELX programs are widely used for structural refinement, though challenges arise with disordered boronate moieties .
Advanced Research Questions
Q. How does the boronate group influence catalytic activity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity in Suzuki-Miyaura couplings by reducing steric hindrance and oxidative deboronation. Palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80–100°C are optimal for aryl-aryl bond formation . Competing pathways, such as protodeboronation, can be minimized using potassium carbonate as a base .
Q. What challenges arise in structural analysis of this compound using NMR?
The tetramethyl dioxaborolane group causes signal splitting in aliphatic regions (δ 1.0–1.5 ppm), complicating integration. Additionally, condensed aromatic systems in the indole ring may lead to overlapping peaks in the aromatic region (δ 6.8–8.0 ppm). ¹¹B NMR (δ ~30 ppm for sp² boron) and DEPT-135 experiments are recommended to confirm boronate connectivity .
Q. How can contradictory reactivity data in cross-coupling studies be resolved?
Discrepancies often stem from competing kinetic vs. thermodynamic control . For example, elevated temperatures may favor undesired homocoupling. To address this:
- Perform mechanistic studies (e.g., kinetic isotope effects) to identify rate-limiting steps .
- Optimize ligand/catalyst systems (e.g., SPhos ligands) to suppress side reactions .
Q. What strategies mitigate air sensitivity during handling?
- Use Schlenk lines or gloveboxes for reactions and storage.
- Store the compound under argon at –20°C, dissolved in anhydrous THF or DCM .
- Avoid prolonged exposure to moisture, which hydrolyzes the boronate ester to the less reactive boronic acid .
Q. How is this compound applied in natural product synthesis?
It serves as a key intermediate in total synthesis of indole alkaloids. For example, in the synthesis of clavicipitic acid, the boronate enables late-stage diversification via Suzuki coupling with functionalized aryl halides . Similarly, it has been used to construct γ,γ-dimethylallyltryptophan (DMAT) derivatives through regioselective C–H borylation .
Q. What experimental designs distinguish thermodynamic vs. kinetic control in C–H borylation?
- Temperature variation : Lower temperatures (<50°C) favor kinetic products (e.g., ortho-borylation), while higher temperatures (>80°C) promote thermodynamic para-selectivity .
- Catalyst screening : Iridium catalysts (e.g., [Ir(COD)(OMe)]₂) favor kinetic pathways, whereas rhodium systems shift equilibrium toward thermodynamically stable adducts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with related indole-based boronic esters:
Key Observations:
Brominated analogs (e.g., 6-bromo-1-methyl-3-boronate indole) serve as versatile intermediates for sequential functionalization due to the orthogonal reactivity of Br and Bpin groups .
Synthetic Yields :
- Yields for indole boronic esters vary widely (63–80%) depending on substituent electronic effects and purification methods . For example, 6-iodo-1-methyl-3-boronate indole (8k) was synthesized in 79% yield via palladium catalysis , while bis-functionalized malonate derivatives achieved 63% yield under similar conditions .
Stability and Storage :
- Boronate esters are generally moisture-sensitive but stabilized by the pinacol group. Derivatives with electron-withdrawing substituents (e.g., Br) may exhibit reduced air stability compared to methyl-substituted analogs .
Applications: Medicinal Chemistry: 6-Substituted indole boronates are precursors to kinase inhibitors and protease modulators . Materials Science: Isoquinoline boronates (e.g., 7-boronate isoquinoline) are used in OLED and photovoltaic material synthesis .
Properties
IUPAC Name |
6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-6-7-11-9-13(17-12(11)8-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGVVLVJWDLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681930 | |
Record name | 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912332-45-7 | |
Record name | 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.